6-Hydroxy Bromantane-d5
CAS No.: 1794941-97-1
Cat. No.: VC0128663
Molecular Formula: C₁₆H₁₅D₅BrNO
Molecular Weight: 327.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794941-97-1 |
---|---|
Molecular Formula | C₁₆H₁₅D₅BrNO |
Molecular Weight | 327.27 |
Introduction
Chemical Identity and Structural Characteristics
6-Hydroxy Bromantane-d5 is a tricyclic adamantane derivative featuring a deuterated para-bromophenyl group. The substitution of five hydrogen atoms with deuterium at the 4-bromoaniline moiety distinguishes it from its non-deuterated counterpart, 6-Hydroxy Bromantane (CAS 1007310-57-7) . Key structural attributes include:
-
IUPAC Name: 6-[(4-Bromophenyl-d₅)amino]tricyclo[3.3.1.1³,⁷]decan-2-ol
The adamantane backbone confers rigidity and lipophilicity, while the hydroxyl group at position 2 and brominated aromatic ring enhance polarity, enabling interactions with biological membranes and enzymatic active sites . Deuterium substitution at the phenyl ring alters bond dissociation energies ( vs. ), which slows oxidative metabolism and improves metabolic stability in pharmacokinetic studies .
Table 1: Molecular Properties of 6-Hydroxy Bromantane-d5
Synthesis and Isotopic Labeling
The synthesis of 6-Hydroxy Bromantane-d5 involves catalytic deuteration of the protiated precursor, 6-Hydroxy Bromantane. Industrial-scale production employs deuterium gas () under high-pressure hydrogenation conditions, selectively replacing hydrogens at the para-bromophenyl group . Purification is achieved via reversed-phase chromatography, ensuring >98% isotopic enrichment . Critical reaction parameters include:
-
Catalyst: Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂)
-
Solvent: Deuterated dimethylformamide (DMF-d₇)
-
Temperature: 80–100°C
Deuterium incorporation is verified using -NMR and high-resolution mass spectrometry (HRMS), with characteristic shifts in molecular ion clusters (e.g., for -labeling) .
Analytical Applications in Pharmacokinetic Research
Role as an Internal Standard
As a stable isotope-labeled internal standard, 6-Hydroxy Bromantane-d5 minimizes matrix effects in bioanalytical assays. Its near-identical chemical behavior to the protiated form ensures accurate quantification of Bromantane and its metabolites in plasma, urine, and cerebrospinal fluid . For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize this compound to correct for ion suppression/enhancement, achieving limits of quantification (LOQ) ≤1 ng/mL .
Metabolic Profiling
Bromantane undergoes hepatic metabolism via cytochrome P450 (CYP450) enzymes, primarily forming 6-Hydroxy Bromantane as a major metabolite . The deuterated analog allows researchers to track metabolic pathways and assess deuterium kinetic isotope effects (DKIE), which reduce metabolic clearance rates by 2–3 fold due to stronger bonds . Comparative studies in liver microsomes show a 40% decrease in for the deuterated metabolite, confirming enhanced stability .
Table 2: Key Applications in Research
Comparative Analysis with Non-Deuterated Analog
Table 3: Deuterated vs. Protiated Forms
Parameter | 6-Hydroxy Bromantane-d5 | 6-Hydroxy Bromantane |
---|---|---|
Molecular Weight | 327.27 g/mol | 322.24 g/mol |
Metabolic | 12.5 h | 8.2 h |
LC-MS Retention Time | 4.2 min | 4.5 min |
Cost (per 10 mg) | $450–600 | $200–300 |
Deuterium labeling increases molecular weight by 5 Da and reduces hydrophobicity, slightly shortening chromatographic retention times . The higher cost reflects isotopic enrichment processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume